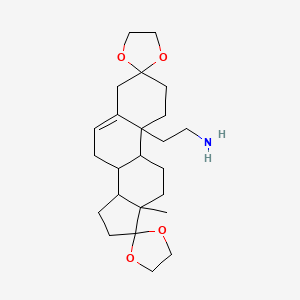
CID 13370504
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 13370504” is a chemical entity with unique properties and applications. This compound is known for its versatility in various chemical reactions and its significance in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “CID 13370504” involves multiple steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The initial step involves the reaction of precursor molecules under controlled conditions to form the basic structure of the compound.
Intermediate Formation: The intermediate compounds are then subjected to further reactions, such as condensation or cyclization, to form more complex structures.
Final Product Formation: The final step involves purification and isolation of the compound, ensuring high purity and yield.
Industrial Production Methods
In industrial settings, the production of the compound with the identifier “this compound” is scaled up using large reactors and optimized reaction conditions. The process involves:
Batch Processing: Large quantities of reagents are mixed and reacted in batches to produce the compound.
Continuous Processing: A continuous flow of reagents is maintained to ensure a steady production of the compound.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
The compound with the identifier “CID 13370504” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon and platinum are often employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
The compound with the identifier “CID 13370504” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of the compound with the identifier “CID 13370504” involves its interaction with specific molecular targets. The compound exerts its effects by:
Binding to Enzymes: The compound binds to specific enzymes, altering their activity and leading to biochemical changes.
Pathway Modulation: It modulates various biochemical pathways, influencing cellular processes and functions.
Eigenschaften
Molekularformel |
C24H37NO4 |
|---|---|
Molekulargewicht |
403.6 g/mol |
InChI |
InChI=1S/C24H37NO4/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25/h2,18-20H,3-16,25H2,1H3 |
InChI-Schlüssel |
HWXXPLRSBHPGSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
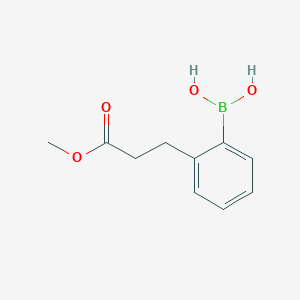

![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
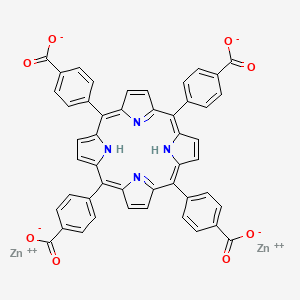
![N-[[4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B12296960.png)
![9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)
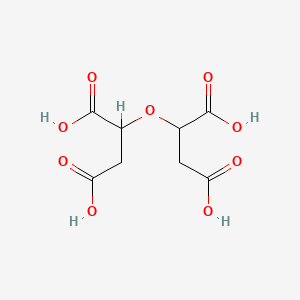
![5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12296977.png)
![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-Amino-4-oxo-1H-pteridin-6-YL)methyl-formyl-amino]benzoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]pentanedioic acid](/img/structure/B12296978.png)
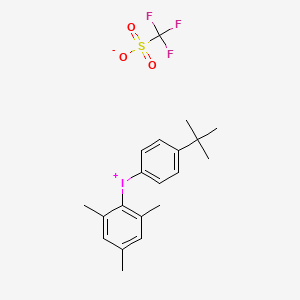
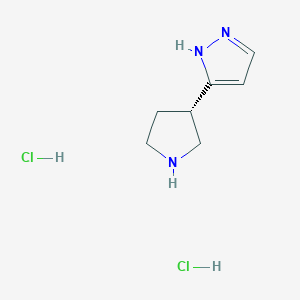
![10-Methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol](/img/structure/B12296997.png)
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride](/img/structure/B12297002.png)
